molecular formula C26H22F3N3O3 B2711050 Furan-2-yl(4-(8-((4-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone CAS No. 941904-07-0

Furan-2-yl(4-(8-((4-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2711050
CAS No.: 941904-07-0
M. Wt: 481.475
InChI Key: HAHYGPDOAOUALH-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(8-((4-(trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C26H22F3N3O3 and a molecular weight of 481.475 . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom, which belongs to the family of organic compounds called heterocyclic .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques have been extensively used for the structural elucidation of compounds along with the study of geometrical and vibrational properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. The compound “this compound” has a molecular weight of 481.475 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Heterocyclic Derivatives

    The compound has been utilized in the synthesis of various heterocyclic compounds, such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, through aza-Piancatelli rearrangement and Michael reaction. These methodologies offer good yields, high selectivity, and efficiency under mild conditions, demonstrating the compound's utility in constructing complex heterocyclic frameworks (B. Reddy et al., 2012).

  • Ring-Opening Reactions

    It has also been involved in ring-opening reactions catalyzed by iodine, leading to the synthesis of benzoquinoline derivatives. This showcases its role in facilitating the generation of new compounds through ring transformation reactions (Dong‐Sheng Chen et al., 2013).

Antioxidant and Antimicrobial Applications

  • Antioxidant and Antimicrobial Studies: Novel furan/benzofuran C-2 coupled quinoline hybrids synthesized from the compound have been evaluated for their antioxidant and antimicrobial properties. These studies indicate the potential of such derivatives as antioxidant and antimicrobial agents, highlighting the compound's relevance in developing new therapeutic agents (Anantacharya Rajpurohit et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition: The compound has shown efficacy in preventing corrosion of mild steel in acidic media, acting as an effective corrosion inhibitor. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (P. Singaravelu & N. Bhadusha, 2022).

Properties

IUPAC Name

furan-2-yl-[4-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O3/c27-26(28,29)20-9-6-18(7-10-20)17-35-21-4-1-3-19-8-11-23(30-24(19)21)31-12-14-32(15-13-31)25(33)22-5-2-16-34-22/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHYGPDOAOUALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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